Voriconazole-d3

Therapeutic drug monitoring Urinary excretion Matrix effect

Voriconazole-d3 is the deuterated stable isotope-labeled internal standard (SIL-IS) purpose-built for therapeutic drug monitoring and pharmacokinetic studies. Unlike structural analog ISs, it co-elutes identically with voriconazole in LC-MS/MS, correcting for matrix effects, extraction losses, and ion suppression. Supplied with full ISO 17034/ISO 17025 certification, this CRM-grade standard delivers documented uncertainty, lot-to-lot consistency, and traceability required for FDA/EMA method validation, ANDA submissions, and GLP toxicokinetic studies. The 1.0 mg/mL methanolic solution format eliminates in-house characterization.

Molecular Formula C16H14F3N5O
Molecular Weight 352.33 g/mol
Cat. No. B562635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoriconazole-d3
Synonyms(αR,βS)-α-(2,4-Difluorophenyl)-5-fluoro-β-(methyl-d3)-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol;  DRG 0301;  UK-109496-d3;  VRC-d3;  Vfend-d3;  Voriconazol-d3; 
Molecular FormulaC16H14F3N5O
Molecular Weight352.33 g/mol
Structural Identifiers
SMILESCC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
InChIInChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1D3
InChIKeyBCEHBSKCWLPMDN-QLWAGJNOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d3)A crystalline solid

Voriconazole-d3: Stable Isotope-Labeled Internal Standard for Precise Voriconazole Quantification in Bioanalytical LC-MS/MS


Voriconazole-d3 is a deuterated analog of the triazole antifungal agent voriconazole, in which three hydrogen atoms on the difluorophenyl ring are replaced with deuterium atoms . With a molecular formula of C16H11D3F3N5O and molecular weight of 352.33 g/mol, this stable isotope-labeled compound is commercially available as a certified reference material (CRM) in 1.0 mg/mL methanolic solution . Its primary utility lies in serving as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of voriconazole in complex biological matrices such as serum, plasma, urine, and tears via HPLC or LC-MS/MS [1].

Why Voriconazole-d3 Is Not Interchangeable with Unlabeled Voriconazole or Structural Analogs for Analytical Validation


In LC-MS/MS bioanalysis, the selection of an internal standard (IS) is not a matter of chemical similarity alone. While unlabeled voriconazole is the analyte of interest and cannot serve as its own IS, structural analog ISs such as other azole antifungals (e.g., fluconazole, posaconazole) exhibit differences in extraction recovery, chromatographic retention time, and ionization efficiency that preclude accurate matrix effect correction [1]. Only a stable isotope-labeled internal standard (SIL-IS) such as voriconazole-d3 co-elutes with the analyte and undergoes near-identical sample preparation losses and ion suppression, thereby normalizing these variables [2]. However, even among SIL-IS options, deuterated standards (e.g., voriconazole-d3) differ from 13C-labeled alternatives in isotopic purity requirements and the risk of chromatographic retention time shifts, necessitating compound-specific validation [3].

Voriconazole-d3 Comparative Analytical Performance Data for Bioanalytical Method Selection


Matrix Effect Normalization: Voriconazole-d3 vs. Unlabeled Voriconazole in Human Urine LC-MS/MS

In a validated LC-MS/MS method for simultaneous quantification of voriconazole and its N-oxide metabolite in human urine, voriconazole-d3 and voriconazole-d3 N-oxide were employed as isotopic internal standards. At nominal concentrations relevant to therapeutic monitoring, the matrix effect (%) was measured and compared across analytes and ISs [1].

Therapeutic drug monitoring Urinary excretion Matrix effect

Extraction Recovery Consistency: Voriconazole-d3 vs. Unlabeled Voriconazole in Human Urine

Extraction recovery was assessed in the same validated LC-MS/MS method for human urine voriconazole quantification. The recovery of voriconazole-d3 was compared directly to that of unlabeled voriconazole at multiple concentration levels to evaluate sample preparation consistency [1].

Sample preparation efficiency Extraction recovery Method ruggedness

Method Performance with Voriconazole-d3 as SIL-IS: Cross-Validation Against Reference Laboratory Methods

Mak et al. developed and validated an LC-MS/MS assay using voriconazole-d3 (D3-voriconazole) as the deuterated internal standard for serum voriconazole quantification. The assay's performance was cross-validated against two reference laboratory methods: HPLC-UV and an existing LC-MS/MS assay [1].

Method validation Accuracy Clinical laboratory comparison

Assay Precision and Sensitivity Achieved with Voriconazole-d3 as Internal Standard

The LC-MS/MS method validated by Mak et al. using voriconazole-d3 as the deuterated internal standard demonstrated robust intra- and inter-assay precision across the linear range, with a clinically relevant lower limit of quantitation [1].

Assay imprecision Limit of quantitation Clinical TDM

Regulatory-Grade Certified Reference Material: Voriconazole-d3 CRM Specification Advantage

Voriconazole-d3 is commercially available as a certified reference material (CRM) solution (e.g., Cerilliant® (±)-Voriconazole-D3, 1.0 mg/mL in methanol) produced under ISO/IEC 17025 and ISO 17034 accreditation . In contrast, many research-grade deuterated voriconazole products are supplied without full CRM certification or with lower isotopic purity specifications [1].

Certified reference material ISO 17034 Regulatory compliance

Cross-Signal Contribution Advantage: Voriconazole-d3 MRM Channel Separation from Unlabeled Analyte

The use of a +3 Da mass shift (deuterium labeling) for voriconazole-d3 provides sufficient mass separation from the unlabeled analyte to minimize cross-signal contribution in multiple reaction monitoring (MRM) LC-MS/MS assays. In validated methods, distinct Q1/Q3 transitions are employed for voriconazole (m/z 350→127 and 350→281) and voriconazole-d3 (m/z 353→284 and 353→127), enabling unambiguous quantification without isotopic interference [1][2].

MRM transitions Cross-talk Isotopic interference

High-Value Application Scenarios for Voriconazole-d3 Procurement in Bioanalytical and Clinical Laboratory Settings


Clinical Therapeutic Drug Monitoring (TDM) of Voriconazole in Serum or Plasma

Voriconazole exhibits large intra- and interindividual pharmacokinetic variability due to non-linear clearance, CYP2C19 genetic polymorphisms, and drug-drug interactions [1]. Voriconazole-d3 serves as the optimal SIL-IS for LC-MS/MS-based TDM assays, enabling accurate quantification across the clinically relevant range of 0.1–10.0 μg/mL in serum. Validated methods using voriconazole-d3 have demonstrated intra- and inter-assay imprecision <5% at the LOQ and <4% through the linear range, with rapid 4-minute run-times per sample [1]. Procurement of CRM-grade voriconazole-d3 (e.g., Cerilliant® certified solution) ensures traceability for clinical diagnostic laboratories seeking CAP/CLIA compliance or ISO 15189 accreditation.

Pharmacokinetic and Drug-Drug Interaction Studies in Patient Populations

Voriconazole-d3 is essential for quantifying voriconazole concentrations in pharmacokinetic studies, particularly when evaluating drug-drug interactions. In a 2023 study of acute myeloid leukemia patients receiving venetoclax with or without voriconazole, voriconazole-d3 was employed as the IS in a validated UHPLC-MS/MS method with a calibration range of 0.05–10 μg/mL and r² > 0.998 [2]. The use of SIL-IS corrected for matrix effects in plasma samples from diverse patient populations, enabling reliable quantification for dose adjustment decisions.

Urinary Excretion and Metabolite Profiling Studies

For studies investigating voriconazole metabolism and renal elimination, voriconazole-d3 provides simultaneous tracking of both the parent drug and its primary metabolite, voriconazole N-oxide. A validated LC-MS/MS method using voriconazole-d3 and voriconazole-d3 N-oxide as paired isotopic internal standards achieved calibration ranges of 20.0–7200 ng/mL in human urine, with validated matrix effect and extraction recovery parameters [3]. The availability of matched SIL-IS for both analyte and metabolite ensures accurate normalization of differential matrix effects across the concentration range, which is critical for accurate calculation of urinary excretion parameters and metabolic ratios.

Regulated Bioanalysis for ANDA Submissions and GLP Toxicokinetics

In support of abbreviated new drug applications (ANDAs) or GLP-compliant toxicokinetic studies for generic voriconazole products, the use of CRM-grade voriconazole-d3 with full ISO 17034/ISO 17025 certification is a regulatory expectation . The certified reference material format eliminates the need for in-house characterization, provides documented uncertainty values, and ensures lot-to-lot consistency across long-term studies. This level of documentation is essential for method validation reports submitted to regulatory agencies such as the FDA or EMA, where IS qualification data is scrutinized for analytical integrity.

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